5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1092579-98-0
Cat. No.: VC11672131
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092579-98-0 |
|---|---|
| Molecular Formula | C8H4BrF3N2 |
| Molecular Weight | 265.03 g/mol |
| IUPAC Name | 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C8H4BrF3N2/c9-5-3-14-7-4(1-2-13-7)6(5)8(10,11)12/h1-3H,(H,13,14) |
| Standard InChI Key | RHITWRBPIJOTEE-UHFFFAOYSA-N |
| SMILES | C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br |
| Canonical SMILES | C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolopyridine family, characterized by a fused bicyclic system comprising a pyrrole and pyridine ring. The bromine atom at position 5 and the trifluoromethyl group at position 4 introduce steric and electronic effects that modulate reactivity and intermolecular interactions. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | |
| Molecular Weight | 265.03 g/mol |
| SMILES | C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br |
| InChI Key | RHITWRBPIJOTEE-UHFFFAOYSA-N |
| CAS Number | 1092579-98-0 |
The compound’s canonical SMILES and InChIKey confirm its stereochemical uniqueness, while its logP value of ~3.49 (estimated) suggests moderate lipophilicity, favorable for membrane permeability in drug design .
Synthesis and Preparation
Halogenation and Trifluoromethylation Strategies
The synthesis typically involves halogenation of pyrrolo[2,3-b]pyridine precursors followed by trifluoromethylation. A representative route includes:
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Bromination: Electrophilic aromatic substitution at position 5 using brominating agents like bromosuccinimide (NBS) under controlled conditions.
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Trifluoromethylation: Introduction of the group via cross-coupling reactions, such as Ullmann-type couplings or transition metal-catalyzed processes (e.g., CuI/KCO systems) .
Example Protocol:
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Starting Material: 1H-pyrrolo[2,3-b]pyridine.
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Step 1: Bromination at 0–5°C in yields 5-bromo-1H-pyrrolo[2,3-b]pyridine.
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Step 2: Trifluoromethylation using in dimethylformamide (DMF) at 80°C for 12 hours.
Purification and Characterization
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
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Spectroscopic Data:
Physicochemical Properties
Experimental and calculated properties are summarized below:
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.9 ± 0.1 g/cm³ | Computational estimation |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| LogP | 3.49 | HPLC determination |
| Polar Surface Area (PSA) | 28.68 Ų | Computational |
The high density and moderate lipophilicity make it suitable for solid-phase synthesis and hydrophobic interactions in biological systems .
Applications in Drug Discovery
RORC2 Inverse Agonism
The compound’s structural analogs (e.g., 1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl derivatives) exhibit potent RORC2 inverse agonism (IC = 54 nM), suppressing IL-17 production in Th17 cells—a therapeutic target for autoimmune diseases like psoriasis . Key modifications enhancing activity include:
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Conformational restriction to optimize receptor binding.
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Introduction of electron-withdrawing groups (e.g., ) to improve metabolic stability .
Future Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.
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Structure-Activity Relationships (SAR): Explore substituent effects at positions 4 and 5.
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Materials Science Applications: Investigate optoelectronic properties for organic semiconductors.
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